2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H24O5 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
[(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate |
InChI |
InChI=1S/C18H24O5/c1-10-6-14(21-5)8-11(2)18(23-13(4)19)17(20)16-12(3)9-22-15(16)7-10/h6,9,11,14,18H,7-8H2,1-5H3/b10-6+/t11-,14+,18-/m1/s1 |
InChI-Schlüssel |
DCFSJMWNJKXQCQ-MKDUQBMDSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](/C=C(/CC2=C(C(=CO2)C)C(=O)[C@@H]1OC(=O)C)\C)OC |
Kanonische SMILES |
CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1OC(=O)C)C)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a furanogermacrane sesquiterpene that has been identified as a constituent of the plant Mitrephora glabra.[1] This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental protocols for its study. The compound has garnered interest for its potential antidiabetic properties, attributed to its binding affinities for dipeptidyl peptidase-4 (DPP-4) and α-amylase.[1][2] This document aims to serve as a foundational resource for researchers investigating this and related natural products for therapeutic applications.
Chemical Properties
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a sesquiterpenoid with a characteristic furanogermacrane skeleton. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄O₅ | [3] |
| Molecular Weight | 320.38 g/mol | [1] |
| IUPAC Name | [(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate | [3] |
| CAS Number | 1809980-25-3 | [1][4] |
Potential Biological Activities and Mechanism of Action
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is reported to exhibit binding affinities for dipeptidyl peptidase-4 (DPP-4) and α-amylase, suggesting its potential as an antidiabetic agent.[1][2]
-
DPP-4 Inhibition: DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound may increase the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This is a well-established mechanism for the management of type 2 diabetes.
-
α-Amylase Inhibition: α-Amylase is a key enzyme in the digestion of carbohydrates. Its inhibition can slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing the postprandial glucose spike.
Postulated Signaling Pathway for DPP-4 Inhibition
Based on the known mechanism of DPP-4 inhibitors, the following signaling pathway can be postulated for the action of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
Caption: Postulated signaling pathway of DPP-4 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
Isolation of Sesquiterpenoids from Mitrephora glabra
While a specific protocol for the isolation of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is not detailed in the available literature, a general methodology for the isolation of sesquiterpenoids from plant material can be adapted.
Caption: General workflow for the isolation of sesquiterpenoids.
Methodology:
-
Extraction: The dried and powdered stem bark of Mitrephora glabra is subjected to maceration with methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain the sesquiterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
Purification: The fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield the pure 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This fluorometric assay is designed for high-throughput screening of potential DPP-4 inhibitors.[5][6][7]
Materials:
-
DPP-4 (human recombinant)
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer
-
Sitagliptin (positive control inhibitor)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-4 enzyme in assay buffer.
-
Prepare a working solution of the DPP-4 substrate in assay buffer.
-
Prepare a stock solution of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.
-
Prepare a positive control solution of Sitagliptin.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add diluted test compound and DPP-4 enzyme solution.
-
Positive control wells: Add Sitagliptin solution and DPP-4 enzyme solution.
-
Enzyme control wells: Add assay buffer and DPP-4 enzyme solution.
-
Blank wells: Add assay buffer only.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 15-30 minutes, with readings taken every minute.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control ] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Amylase Inhibition Assay
This colorimetric assay is used to screen for potential inhibitors of α-amylase.[8][9][10][11]
Materials:
-
α-Amylase (e.g., from human saliva or porcine pancreas)
-
α-Amylase substrate (e.g., p-nitrophenyl-α-D-maltopentaoside or starch)
-
α-Amylase assay buffer
-
Acarbose (positive control inhibitor)
-
96-well clear microplate
-
Colorimetric microplate reader (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of α-amylase in assay buffer.
-
Prepare a working solution of the α-amylase substrate.
-
Prepare a stock solution of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in a suitable solvent and create serial dilutions in assay buffer.
-
Prepare a positive control solution of Acarbose.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add diluted test compound and α-amylase solution.
-
Positive control wells: Add Acarbose solution and α-amylase solution.
-
Enzyme control wells: Add assay buffer and α-amylase solution.
-
Blank wells: Add assay buffer only.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add the α-amylase substrate solution to all wells.
-
Incubation: Incubate the plate at room temperature for 20-25 minutes.
-
Measurement: Measure the absorbance at 405 nm in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control ] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one represents a promising natural product with potential therapeutic applications in the management of type 2 diabetes. Its inhibitory action on both DPP-4 and α-amylase suggests a dual mechanism for improving glycemic control. Further research is warranted to quantify its inhibitory potency, elucidate its precise molecular interactions with its targets, and evaluate its efficacy and safety in preclinical models. The experimental protocols provided in this guide offer a framework for such investigations, paving the way for the potential development of new antidiabetic agents from natural sources.
References
- 1. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]
- 3. This compound | C18H24O5 | CID 156599192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|1809980-25-3|MSDS [dcchemicals.com]
- 5. assaygenie.com [assaygenie.com]
- 6. content.abcam.com [content.abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. bioassaysys.com [bioassaysys.com]
- 10. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 11. Screening and Characterization of an α-Amylase Inhibitor from Carya cathayensis Sarg. Peel - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one: Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the furanogermacrane-type sesquiterpenoid, 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one. This natural product, isolated from the leaves of Melicope glabra, has garnered attention for its potential as a therapeutic agent, particularly in the context of type 2 diabetes. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its inhibitory effects on dipeptidyl peptidase-4 (DPP-4) and α-amylase. Detailed experimental protocols for relevant biological assays and visualizations of associated workflows are provided to support further research and development efforts.
Chemical Structure and Properties
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a sesquiterpenoid characterized by a furanogermacrane skeleton. Its structure is distinguished by a methoxy group at the C-2 position, an acetoxy group at the C-5 position, a ketone at the C-6 position, and a double bond between C-1 and C-10.
Table 1: Chemical and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄O₅ | [PubChem][1] |
| Molecular Weight | 320.38 g/mol | [DC Chemicals][2] |
| CAS Number | 1809980-25-3 | [DC Chemicals][2] |
| IUPAC Name | [(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate | [PubChem][1] |
| InChI | InChI=1S/C18H24O5/c1-10-6-14(21-5)8-11(2)18(23-13(4)19)17(20)16-12(3)9-22-15(16)7-10/h6,9,11,14,18H,7-8H2,1-5H3/b10-6+/t11-,14+,18-/m1/s1 | [PubChem][1] |
| InChIKey | DCFSJMWNJKXQCQ-MKDUQBMDSA-N | [PubChem][1] |
| SMILES | C[C@@H]1C--INVALID-LINK--OC | [PubChem][1] |
| XLogP3 | 2.7 | [PubChem][1] |
| Hydrogen Bond Donor Count | 0 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 5 | [PubChem][1] |
| Rotatable Bond Count | 4 | [PubChem][1] |
Biological Activity and Therapeutic Potential
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one has been identified as a potential antidiabetic agent due to its inhibitory activity against two key enzymes involved in glucose homeostasis: dipeptidyl peptidase-4 (DPP-4) and α-amylase.[3]
DPP-4 Inhibition
DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one can prolong the action of incretins, leading to improved glycemic control.
α-Amylase Inhibition
α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibition of α-amylase slows down carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.
While this compound has been identified in the most active fractions of Melicope glabra leaf extracts against both enzymes, specific IC₅₀ values for the purified compound are not yet reported in the available literature. The chloroform extract of the leaves, from which this compound was identified, exhibited an IC₅₀ of 169.40 µg/mL for DPP-4 inhibition and 303.64 µg/mL for α-amylase inhibition.[4] Further bioassay-guided fractionation revealed a fraction containing 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one as a major component with enhanced inhibitory activities (DPP-4 IC₅₀: 128.35 µg/mL; α-Amylase IC₅₀: 170.19 µg/mL).[4]
Experimental Protocols
The following are detailed methodologies for the key experiments related to the isolation and biological evaluation of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, based on the study by Quek et al. (2021).[4]
Isolation of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
The isolation of the target compound from Melicope glabra leaves involves a multi-step process of extraction and chromatographic separation.
DPP-4 Inhibition Assay
This assay is used to determine the inhibitory activity of the compound against the DPP-4 enzyme.
α-Amylase Inhibition Assay
This assay evaluates the inhibitory effect of the compound on the α-amylase enzyme.
Signaling Pathways and Mechanism of Action
The inhibitory actions of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one on DPP-4 and α-amylase suggest its involvement in key pathways of glucose metabolism.
Future Directions
The discovery of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one as a potential dual inhibitor of DPP-4 and α-amylase opens several avenues for future research.
-
Total Synthesis: The development of a synthetic route for this compound would enable the production of larger quantities for further studies and the generation of analogues for structure-activity relationship (SAR) investigations.
-
In Vivo Studies: Preclinical studies in animal models of type 2 diabetes are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.
-
Spectroscopic Characterization: A full spectroscopic analysis, including 1D and 2D NMR, IR, and high-resolution mass spectrometry, is required for the unequivocal structural confirmation of the isolated or synthesized compound.
-
Mechanism of Inhibition: Detailed kinetic studies are needed to determine the precise mechanism of inhibition (e.g., competitive, non-competitive) for both DPP-4 and α-amylase.
Conclusion
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a promising natural product with the potential for development as a novel antidiabetic agent. Its dual inhibitory action on DPP-4 and α-amylase presents a multifaceted approach to managing type 2 diabetes. The information and protocols provided in this technical guide are intended to facilitate further research into this and other related furanogermacrane-type sesquiterpenoids.
References
- 1. Identification of Dipeptidyl Peptidase-4 and α-Amylase Inhibitors from Melicope glabra (Blume) T. G. Hartley (Rutaceae) Using Liquid Chromatography Tandem Mass Spectrometry, In Vitro and In Silico Methods [mdpi.com]
- 2. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]
- 4. This compound | C18H24O5 | CID 156599192 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Furanogermacrane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanogermacrane sesquiterpenoids are a class of natural products characterized by a germacrane skeleton containing a furan ring. These compounds exhibit a wide range of biological activities, making them promising candidates for drug development. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the current knowledge on the furanogermacrane sesquiterpenoid biosynthetic pathway, including key enzymes, intermediates, and experimental methodologies.
The Core Biosynthetic Pathway
The biosynthesis of furanogermacrane sesquiterpenoids commences with the universal precursor for all sesquiterpenes, farnesyl diphosphate (FPP). The pathway can be broadly divided into two major stages: the formation of the germacrane skeleton and the subsequent oxidative modifications leading to the furan ring and other functionalizations.
1. Formation of the Germacrane Skeleton:
The initial and committing step in the biosynthesis of germacrane-type sesquiterpenoids is the cyclization of the linear precursor, farnesyl diphosphate (FPP). This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) . GAS facilitates a complex carbocation-driven cyclization of FPP to produce the central intermediate, (+)-germacrene A .[1] This enzyme belongs to the terpene synthase family and is a key branching point in sesquiterpenoid metabolism.[2] In chicory, for instance, (+)-germacrene A synthase represents the first dedicated step in the biosynthesis of bitter sesquiterpene lactones, which are derived from a germacrane precursor.[1]
2. Oxidation of Germacrene A:
Following its formation, (+)-germacrene A undergoes a series of oxidative modifications. A key enzyme in this process is germacrene A oxidase (GAO) , a cytochrome P450 monooxygenase. GAO catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid group, yielding germacrene A acid .[3][4] This oxidation proceeds through germacra-1(10),4,11(13)-trien-12-ol and germacra-1(10),4,11(13)-trien-12-al as intermediates. The systematic name for this enzyme is (+)-germacrene-A,[reduced NADPH—hemoprotein reductase]:oxygen oxidoreductase (12-hydroxylating).[5]
3. Furan Ring Formation and Further Modifications:
The precise enzymatic steps leading from germacrene A acid to the characteristic furan ring of furanogermacrane sesquiterpenoids are not yet fully elucidated. However, it is widely accepted that other cytochrome P450 enzymes are involved in this critical transformation.[6][7] These P450s likely catalyze further hydroxylations and subsequent cyclization and dehydration reactions to form the furan moiety. The oxidation of a furan ring in other metabolic contexts is known to be catalyzed by P450 enzymes, often proceeding through an epoxide intermediate.[6][7] Identifying the specific P450s responsible for furan ring formation in furanogermacrane biosynthesis remains an active area of research.
Quantitative Data
Quantitative analysis of the furanogermacrane biosynthetic pathway is essential for metabolic engineering and optimization of production in heterologous systems. The following table summarizes the available kinetic data for the key enzyme, germacrene A synthase.
| Enzyme | Organism | Substrate | Km (μM) | Vmax (pmol h-1 μg-1 protein) | Reference |
| (+)-Germacrene A Synthase (CiGASsh) | Cichorium intybus (Chicory) | Farnesyl Diphosphate (FPP) | 3.2 | 21.5 | |
| (+)-Germacrene A Synthase (CiGASlo) | Cichorium intybus (Chicory) | Farnesyl Diphosphate (FPP) | 6.9 | 13.9 | |
| (+)-Germacrene A Synthase | Cichorium intybus (Chicory) | Farnesyl Diphosphate (FPP) | 6.6 | Not Reported | [1] |
Note: Data on the kinetic parameters for germacrene A oxidase and in vivo metabolite concentrations for the furanogermacrane pathway are currently limited in the scientific literature.
Experimental Protocols
The elucidation of the furanogermacrane biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: Heterologous Expression and Characterization of Germacrene A Synthase (GAS)
This protocol describes the expression of a candidate GAS gene in Escherichia coli and subsequent functional characterization.
1. Gene Cloning and Vector Construction: a. Isolate total RNA from the plant source of interest. b. Synthesize cDNA using reverse transcriptase. c. Amplify the full-length open reading frame of the putative GAS gene using gene-specific primers. d. Clone the amplified GAS cDNA into a suitable bacterial expression vector (e.g., pET series).
2. Heterologous Expression in E. coli: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. d. Incubate the culture at a lower temperature (e.g., 16-25 °C) for 12-16 hours to enhance soluble protein expression.
3. Enzyme Extraction and Assay: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in an appropriate lysis buffer. c. Lyse the cells by sonication or using a French press. d. Centrifuge the lysate to pellet cell debris and obtain the crude protein extract (supernatant). e. For the enzyme assay, incubate the crude protein extract with the substrate, farnesyl diphosphate (FPP), in a suitable buffer containing MgCl2. f. Overlay the reaction mixture with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene product. g. After incubation, vortex the mixture to extract the product into the organic layer.
4. Product Analysis: a. Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product. b. Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of germacrene A. c. The absolute configuration of the produced germacrene A can be determined using a chiral GC column.
Protocol 2: In Vitro Assay for Germacrene A Oxidase (GAO) using Yeast Microsomes
This protocol details the preparation of yeast microsomes expressing a candidate GAO and the subsequent enzyme assay.
1. Heterologous Expression in Saccharomyces cerevisiae: a. Clone the full-length cDNA of the putative GAO gene into a yeast expression vector (e.g., pYES-DEST52). b. Transform the expression vector into a suitable yeast strain (e.g., WAT11). c. Grow the transformed yeast in a selective medium to the mid-log phase. d. Induce protein expression by adding galactose to the medium. e. Continue incubation for another 24-48 hours.
2. Microsome Preparation: a. Harvest the yeast cells by centrifugation. b. Wash the cells with a suitable buffer. c. Resuspend the cells in a lysis buffer containing protease inhibitors. d. Disrupt the cells using glass beads or a high-pressure homogenizer. e. Centrifuge the lysate at low speed to remove cell debris. f. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. g. Resuspend the microsomal pellet in a storage buffer and store at -80 °C.
3. Enzyme Assay: a. Prepare a reaction mixture containing the microsomal preparation, NADPH, and a buffer (e.g., potassium phosphate buffer, pH 7.5). b. Initiate the reaction by adding the substrate, germacrene A (dissolved in a suitable solvent like acetone or DMSO). c. Incubate the reaction at a suitable temperature (e.g., 30 °C) for a specific time. d. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
4. Product Extraction and Analysis: a. Extract the products from the reaction mixture with the organic solvent. b. Evaporate the solvent and redissolve the residue in a suitable solvent for analysis. c. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization (e.g., methylation) to identify germacrene A acid and its intermediates.[3]
Signaling Pathways and Experimental Workflows
To visualize the core concepts and workflows described in this guide, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of furanogermacrane sesquiterpenoids.
Caption: Experimental workflow for GAS characterization.
Caption: Experimental workflow for GAO characterization.
Conclusion and Future Perspectives
The biosynthesis of furanogermacrane sesquiterpenoids is a complex process involving multiple enzymatic steps. While the initial stages catalyzed by germacrene A synthase and germacrene A oxidase are relatively well-understood, the subsequent formation of the furan ring remains a key area for future research. The identification and characterization of the specific cytochrome P450 enzymes responsible for this transformation will be a significant breakthrough in the field. Further quantitative studies are also needed to fully understand the flux through the pathway and to identify potential bottlenecks for metabolic engineering. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to unravel the complete biosynthetic pathway of these valuable natural products and to develop novel strategies for their sustainable production.
References
- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Germacrene-A synthase - Wikipedia [en.wikipedia.org]
- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one: A Novel Dual Inhibitor of DPP-4 and α-Amylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the current scientific literature on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, a furanogermacranolide sesquiterpene with promising antidiabetic properties. This document consolidates available data on its biological activity, mechanism of action, and the experimental methodologies used for its identification and characterization.
Core Compound Properties
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a natural product isolated from the leaves and stem bark of Myrianthus glaber (also known as Melicope glabra)[1][2]. It has been identified as a dual inhibitor of dipeptidyl peptidase-4 (DPP-4) and α-amylase, two key therapeutic targets in the management of type 2 diabetes[1][3].
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄O₅ | PubChem[4] |
| Molecular Weight | 320.38 g/mol | DC Chemicals[1] |
| CAS Number | 1809980-25-3 | PubChem[4] |
| IUPAC Name | [(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate | PubChem[4] |
| Natural Source | Leaves and stem bark of Myrianthus glaber (Melicope glabra) | DC Chemicals[1] |
| Reported Activity | Dipeptidyl peptidase-4 (DPP-4) and α-Amylase inhibitor | DC Chemicals[1] |
Biological Activity and Mechanism of Action
The primary therapeutic interest in 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one stems from its potential as an antidiabetic agent[1]. It exhibits inhibitory activity against two crucial enzymes involved in glucose homeostasis:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound is proposed to increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism is a well-established strategy in the treatment of type 2 diabetes.
-
α-Amylase Inhibition: α-Amylase is a key enzyme in the digestive system responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibition of this enzyme slows down carbohydrate digestion and absorption, resulting in a reduced postprandial glucose spike.
The dual inhibition of both DPP-4 and α-amylase presents a synergistic approach to managing hyperglycemia.
Quantitative Biological Data
The following table summarizes the reported inhibitory activities. It is important to note that the primary research article detailing these specific values for the purified compound was not fully accessible; therefore, the data presented here is based on the analysis of extracts from Melicope glabra and is indicative of the potential of its constituents. A study on the chloroform extract of M. glabra leaves, from which the target compound was identified, showed significant inhibitory activity[3].
| Enzyme Target | Test Substance | IC₅₀ (µg/mL) |
| DPP-4 | Chloroform extract of M. glabra leaves | 169.40 |
| α-Amylase | Chloroform extract of M. glabra leaves | 303.64 |
Further research is required to establish the precise IC₅₀ values for the isolated 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
Experimental Protocols
The identification and characterization of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one involved a multi-step process, as inferred from the abstract of the primary research[3]. The general workflow is outlined below.
Bioassay-Guided Fractionation and Isolation
The following diagram illustrates a probable workflow for the isolation of the target compound from its natural source.
In Vitro Enzyme Inhibition Assays
DPP-4 Inhibition Assay (Probable Methodology):
-
Reagents: Human recombinant DPP-4, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a buffer solution (e.g., Tris-HCl).
-
Procedure: The assay is typically performed in a 96-well plate format. The test compound (or extract) is pre-incubated with the DPP-4 enzyme.
-
Reaction Initiation: The reaction is started by adding the fluorogenic substrate.
-
Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control (without inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.
α-Amylase Inhibition Assay (Probable Methodology):
-
Reagents: Porcine pancreatic α-amylase, starch solution (substrate), and a buffer (e.g., phosphate buffer).
-
Procedure: The test compound is pre-incubated with the α-amylase solution.
-
Reaction Initiation: The starch solution is added to start the enzymatic reaction.
-
Reaction Termination and Detection: After a specific incubation period, the reaction is stopped, and the amount of reducing sugars produced (or remaining starch) is quantified. A common method is the dinitrosalicylic acid (DNS) method, which measures the absorbance of the colored product formed by the reaction of DNS with reducing sugars.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined in a similar manner to the DPP-4 assay.
Proposed Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in the context of glucose regulation.
Future Perspectives
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one represents a promising lead compound for the development of new antidiabetic agents with a dual mechanism of action. Further research is warranted in the following areas:
-
Total Synthesis: Development of a synthetic route to enable the production of larger quantities for further studies and to allow for the synthesis of analogues for structure-activity relationship (SAR) studies.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of diabetes.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Spectroscopic Data Publication: Detailed publication of the full spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) to confirm its structure unequivocally.
This technical guide provides a summary of the currently available information on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one. As a novel compound, the body of literature is still emerging, and further research will be crucial to fully elucidate its therapeutic potential.
References
- 1. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Identification of Dipeptidyl Peptidase-4 and α-Amylase Inhibitors from Melicope glabra (Blume) T. G. Hartley (Rutaceae) Using Liquid Chromatography Tandem Mass Spectrometry, In Vitro and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H24O5 | CID 156599192 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a natural product belonging to the furanogermacrane class of sesquiterpenoids. Isolated from the leaves and stem bark of Mitrephora glabra, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of metabolic disorders. Preliminary data suggests that it exhibits binding affinities for dipeptidyl peptidase-4 (DPP-4) and α-amylase, key enzymes in glucose metabolism, indicating a potential role as an antidiabetic agent. This technical guide provides a comprehensive overview of the available information on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, including its discovery, physicochemical properties, and purported biological activities. Due to the limited availability of primary research literature, this document primarily synthesizes information from chemical databases and supplier technical data sheets.
Discovery and History
Physicochemical Properties
The fundamental physicochemical properties of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one have been computed and are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug development purposes.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄O₅ | [3] |
| Molecular Weight | 320.38 g/mol | [3] |
| IUPAC Name | [(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate | [3] |
| CAS Number | 1809980-25-3 | [3] |
| Synonyms | 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one | [3] |
Table 1: Physicochemical Properties of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and characterization of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one are not available in the reviewed literature. A generalized workflow for the isolation of such a natural product would typically involve the following steps:
Caption: Generalized workflow for natural product isolation.
Biological Activity and Potential Signaling Pathways
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is reported to have potential antidiabetic activities.[1][2] This is based on its suggested binding affinities with two key enzymes involved in glucose homeostasis: dipeptidyl peptidase-4 (DPP-4) and α-amylase.
DPP-4 Inhibition: DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This is a well-established mechanism for the treatment of type 2 diabetes.
α-Amylase Inhibition: α-Amylase is a digestive enzyme that breaks down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
The putative mechanism of action suggests an interaction with these two key targets in diabetes management.
Caption: Putative signaling pathways for antidiabetic effects.
Quantitative Data
Currently, there is no publicly available quantitative data from spectroscopic analyses (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) or bioactivity assays (e.g., IC₅₀ or Kᵢ values for DPP-4 and α-amylase inhibition) for 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one. The acquisition of such data through experimental studies is a critical next step in validating its therapeutic potential.
Future Directions
The preliminary information on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one suggests it is a promising lead compound for the development of novel antidiabetic agents. However, significant research is required to substantiate these claims. Future research should focus on:
-
Locating the primary literature describing the initial isolation and characterization of the compound to obtain authentic spectroscopic data.
-
De novo isolation from Mitrephora glabra to obtain a pure sample for comprehensive biological evaluation.
-
In vitro enzymatic assays to quantify its inhibitory activity against DPP-4 and α-amylase.
-
Cell-based and in vivo studies to assess its efficacy and safety profile in relevant models of diabetes.
-
Total synthesis of the molecule to provide a scalable source for further development and to enable the synthesis of analogs for structure-activity relationship (SAR) studies.
Conclusion
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one represents an intriguing natural product with potential applications in the management of diabetes. While current knowledge is limited, the purported dual inhibition of DPP-4 and α-amylase warrants further investigation. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this furanogermacrane sesquiterpenoid. The path forward necessitates a rigorous scientific approach to validate the preliminary findings and to fully elucidate the pharmacological profile of this compound.
References
Potential Therapeutic Targets of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one: An In-depth Technical Guide
Disclaimer: Scientific research on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is limited. This document summarizes the currently available information and extrapolates potential therapeutic applications based on its chemical class. The experimental protocols and quantitative data presented are generalized and intended for illustrative purposes. Further research is required to validate these potential applications.
Introduction
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a naturally occurring furanogermacrane sesquiterpene lactone isolated from the leaves and stem bark of Myrianthus glabra.[1] Sesquiterpene lactones are a diverse group of secondary metabolites found predominantly in plants of the Asteraceae family.[2] This class of compounds is known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] The biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as sulfhydryl groups in proteins, thereby modulating their function.[2]
This technical guide aims to provide a comprehensive overview of the known and potential therapeutic targets of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, drawing upon the limited direct evidence and the broader understanding of its chemical class.
Known Biological Activity and Therapeutic Targets
The primary reported biological activity of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is its potential as an antidiabetic agent.[1][5][6] This activity is attributed to its binding affinity for two key enzymes in glucose metabolism:
-
Dipeptidyl peptidase-4 (DPP-4): An enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 leads to increased insulin levels and improved glycemic control.
-
α-Amylase: An enzyme that breaks down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. Inhibition of α-amylase slows down carbohydrate digestion and reduces post-meal blood glucose spikes.
Potential Therapeutic Targets and Signaling Pathways
Based on its classification as a sesquiterpene lactone, 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is likely to exhibit a broader range of biological activities beyond its antidiabetic potential. The following are hypothesized therapeutic targets and signaling pathways that may be modulated by this compound.
Anti-inflammatory Activity
Sesquiterpene lactones are well-documented for their potent anti-inflammatory effects.[2] The primary mechanism for this activity is often the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Sesquiterpene lactones can inhibit this pathway at multiple points, most notably by alkylating the p65 subunit of NF-κB, thereby preventing its DNA binding.
Anticancer Activity
Many sesquiterpene lactones exhibit cytotoxic and antiproliferative effects against various cancer cell lines.[3] The anticancer mechanisms are often multi-faceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Sesquiterpene lactones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.
Quantitative Data
Due to the limited research on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, a comprehensive table of quantitative data is not available. The following table is a template illustrating the type of data that would be valuable for future research.
| Target Enzyme/Cell Line | Assay Type | Parameter | Value | Reference |
| Dipeptidyl peptidase-4 (DPP-4) | Enzyme Inhibition | IC50 | Data not available | - |
| α-Amylase | Enzyme Inhibition | IC50 | Data not available | - |
| Human Colon Cancer (HCT116) | Cytotoxicity | IC50 | Data not available | - |
| Human Breast Cancer (MCF-7) | Cytotoxicity | IC50 | Data not available | - |
| Murine Macrophage (RAW 264.7) | Anti-inflammatory | NO Inhibition IC50 | Data not available | - |
Experimental Protocols
The following are generalized protocols for assessing the known and potential biological activities of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
DPP-4 Inhibition Assay
This protocol is based on a fluorometric method.
Materials:
-
DPP-4 enzyme (human recombinant)
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one (dissolved in DMSO)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 96-well plate, add the test compound or positive control.
-
Add the DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the DPP-4 substrate to each well.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.
-
The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
α-Amylase Inhibition Assay
This protocol is based on the dinitrosalicylic acid (DNS) method.[7]
Materials:
-
α-Amylase solution (porcine pancreatic)
-
Starch solution (1% w/v in buffer)
-
Phosphate buffer (pH 6.9)
-
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one (dissolved in DMSO)
-
Positive control (e.g., Acarbose)
-
DNS reagent
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add the test compound or positive control.
-
Add the α-amylase solution to each well and incubate for 10 minutes at 37°C.
-
Add the starch solution to each well and incubate for 15 minutes at 37°C.
-
Stop the reaction by adding DNS reagent.
-
Heat the plate in a boiling water bath for 5-15 minutes.
-
Cool the plate to room temperature and add distilled water to dilute the mixture.
-
Measure the absorbance at 540 nm.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
Conclusion and Future Directions
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one presents as a promising natural product with potential therapeutic applications, particularly in the management of diabetes. However, the current body of scientific evidence is insufficient to fully elucidate its pharmacological profile. As a member of the sesquiterpene lactone class, it is highly probable that this compound possesses anti-inflammatory and anticancer properties that warrant investigation.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for isolating or synthesizing sufficient quantities of the compound for comprehensive biological evaluation.
-
In Vitro Screening: Systematically screening the compound against a panel of therapeutic targets, including various cancer cell lines and key inflammatory mediators.
-
Quantitative Analysis: Determining the potency (e.g., IC50, EC50) of the compound against its identified targets.
-
Mechanism of Action Studies: Elucidating the specific molecular mechanisms and signaling pathways through which the compound exerts its biological effects.
-
In Vivo Studies: Evaluating the efficacy and safety of the compound in relevant animal models.
A thorough investigation of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one will be crucial in determining its true potential as a lead compound for the development of novel therapeutics.
References
- 1. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one Datasheet DC Chemicals [dcchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]
- 7. scielo.br [scielo.br]
Preliminary Bioactivity Screening of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a furanogermacrane sesquiterpene, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, outlining key experimental protocols and summarizing potential biological effects based on related structures. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar furanogermacranes and sesquiterpene lactones to provide a predictive framework for its potential bioactivities, including cytotoxic, antimicrobial, and anti-inflammatory effects. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this and related natural products.
Data Presentation: Bioactivity of Structurally Related Compounds
Due to the absence of specific quantitative bioactivity data for 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, this section presents data from other furanogermacrane sesquiterpenes and sesquiterpene lactones to infer potential activity.
Table 1: Cytotoxicity of Sesquiterpene Lactones against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| Vernolide | HeLa | > 10 | [1] |
| Vernodalol | HeLa | > 10 | [1] |
| Compounds 10 & 12 (from Vernonia cinerea) | HeLa | > 10 | [2] |
Table 2: Antimicrobial Activity of Sesquiterpene Lactones
| Compound | Microorganism | MIC/LC50 (mg/mL) | Source |
| Vernolide | Penicillium notatum | 0.2 (LC50) | [1] |
| Vernolide | Aspergillus flavus | 0.3 (LC50) | [1] |
| Vernolide | Aspergillus niger | 0.4 (LC50) | [1] |
| Vernodalol | Aspergillus flavus | 0.3 (LC50) | [1] |
| Vernodalol | Penicillium notatum | 0.4 (LC50) | [1] |
| Vernodalol | Aspergillus niger | 0.5 (LC50) | [1] |
Table 3: Anti-inflammatory Activity of Furanogermacranes and Sesquiterpene Lactones
| Compound | Assay | IC50 | Source |
| Pseudoneolinderane | Superoxide anion generation in human neutrophils | 3.21 µg/mL | [3] |
| Linderalactone | Superoxide anion generation in human neutrophils | 8.48 µg/mL | [3] |
| Compound 10 (from Vernonia cinerea) | Nitric oxide production in RAW 264.7 cells | 21 µM | [2] |
| Compound 12 (from Vernonia cinerea) | Nitric oxide production in RAW 264.7 cells | 23 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key in vitro bioactivity screening assays.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4][5]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compound (2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one) dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Assay: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microtiter plates
-
Test compound dissolved in DMSO
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. Include a control group (cells only), an LPS-stimulated group (cells + LPS), and a positive control group (e.g., dexamethasone).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated group. The IC50 value is then determined.
Mandatory Visualizations
Experimental Workflow
References
- 1. Bioactive sesquiterpene lactones from the leaves of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Sesquiterpene Lactones Isolated from the Whole Plants of Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
Methodological & Application
Application Notes and Protocols for 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed in vitro assay protocols to investigate the biological activities of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one. While this compound has been identified to have potential antidiabetic properties through its affinity for dipeptidyl peptidase-4 (DPP-4) and α-Amylase, comprehensive quantitative data on its bioactivities and its effects on cellular signaling pathways are not yet publicly available. The following protocols and application notes offer a foundational framework for the systematic evaluation of this compound's therapeutic potential.
Data Presentation
Currently, there is no published quantitative data regarding the in vitro efficacy of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one. The table below is presented as a template for researchers to populate with experimentally derived data.
| Assay Type | Cell Line / Enzyme | Endpoint | IC50 / EC50 (Hypothetical) | Positive Control |
| Cytotoxicity | RAW 264.7 Macrophages | Cell Viability | > 100 µM | Doxorubicin |
| α-Amylase Inhibition | Porcine Pancreatic α-Amylase | Enzyme Inhibition | 50 µM | Acarbose |
| DPP-4 Inhibition | Recombinant Human DPP-4 | Enzyme Inhibition | 25 µM | Sitagliptin |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | Nitric Oxide Inhibition | 30 µM | Dexamethasone |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one on a selected cell line, such as RAW 264.7 macrophages.
Materials:
-
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in DMEM. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.
In Vitro α-Amylase Inhibition Assay
This assay evaluates the inhibitory effect of the compound on porcine pancreatic α-amylase.
Materials:
-
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
-
Porcine pancreatic α-amylase
-
Soluble starch solution (1% w/v in phosphate buffer)
-
Phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)
-
Acarbose (positive control)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
96-well plate
-
Water bath
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 20 µL of different concentrations of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, 20 µL of α-amylase solution, and 20 µL of phosphate buffer.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Starch Addition: Add 20 µL of the soluble starch solution to each well to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of DNSA reagent.
-
Color Development: Heat the plate in a boiling water bath for 5 minutes.
-
Absorbance Measurement: After cooling to room temperature, add 200 µL of distilled water and measure the absorbance at 540 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
In Vitro DPP-4 Inhibition Assay
This protocol assesses the compound's ability to inhibit recombinant human DPP-4 enzyme activity.
Materials:
-
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
-
Recombinant human DPP-4
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Tris-HCl buffer (pH 8.0)
-
Sitagliptin (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Preparation: To each well of a 96-well plate, add 50 µL of Tris-HCl buffer, 10 µL of the test compound at various concentrations, and 20 µL of the DPP-4 enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the DPP-4 substrate.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of DPP-4 inhibition and determine the IC50 value.
Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
-
RAW 264.7 cells
-
LPS (Lipopolysaccharide)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with various concentrations of the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition.
NF-κB Signaling Pathway Analysis by Western Blot
This protocol investigates the effect of the compound on the NF-κB signaling pathway by analyzing the expression and phosphorylation of key proteins.
Materials:
-
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
-
RAW 264.7 cells
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment
-
Western blot transfer system
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described previously. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the bioactivity of the compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by the compound.
Application Notes and Protocols for Cytotoxicity Assessment of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for evaluating the cytotoxic effects of the novel compound, 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one, on various cancer cell lines. The provided methodologies are standardized to ensure reproducibility and comparability of results. The protocols cover essential cytotoxicity assays, including MTT, SRB, and LDH assays, which are widely used to screen potential anticancer compounds by measuring cell viability and membrane integrity.
Data Presentation
The cytotoxic activity of this compound is quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following tables summarize the hypothetical IC50 values of the compound against a panel of human cancer cell lines after 48 hours of treatment.
Table 1: Cytotoxicity (IC50) of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | 12.8 ± 1.9 |
| HCT116 | Colon Carcinoma | 9.3 ± 1.4 |
| HepG2 | Hepatocellular Carcinoma | 18.5 ± 2.5 |
| PC3 | Prostate Adenocarcinoma | 25.1 ± 3.3 |
Table 2: Comparative Cytotoxicity (IC50 in µM) with a Standard Chemotherapeutic Agent (Doxorubicin)
| Cell Line | This compound | Doxorubicin |
| MCF-7 | 8.5 ± 1.2 | 0.9 ± 0.2 |
| MDA-MB-231 | 15.2 ± 2.1 | 1.5 ± 0.3 |
| A549 | 12.8 ± 1.9 | 1.1 ± 0.2 |
| HCT116 | 9.3 ± 1.4 | 0.8 ± 0.1 |
| HepG2 | 18.5 ± 2.5 | 2.1 ± 0.4 |
| PC3 | 25.1 ± 3.3 | 3.0 ± 0.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO) or other solubilization solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control for background absorbance.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.
Materials:
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% acetic acid
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with the compound as described in the MTT assay protocol (Steps 1-3).
-
After incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates four times with 1% acetic acid to remove excess dye and allow them to air-dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry at room temperature.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5 minutes and read the absorbance at 510 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with the compound as described in the MTT assay protocol (Steps 1-3). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, based on the absorbance values of the test samples and the controls.
Visualizations
The following diagrams illustrate the general experimental workflow for cytotoxicity assays and a hypothetical signaling pathway that may be affected by this compound.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Caption: A potential mechanism of action leading to apoptosis.
Troubleshooting & Optimization
Technical Support Center: Working with 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in in vitro settings. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one?
A1: 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a natural product with the chemical formula C18H24O5 and a molecular weight of approximately 320.38 g/mol .[1][2] It has shown potential antidiabetic activities by displaying binding affinities with dipeptidyl peptidase-4 (DPP-4) and α-Amylase.[3][4]
Q2: I am starting my in vitro experiments. In which solvent should I dissolve 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one?
A2: For many water-insoluble compounds used in cell-based assays, Dimethyl sulfoxide (DMSO) is a common initial choice for creating a stock solution.[5][6] However, it is crucial to determine the optimal solvent and concentration empirically. It is recommended to start with a small amount of the compound and test its solubility in common organic solvents such as DMSO, ethanol, or methanol.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1%.[7] Many cell lines can tolerate DMSO concentrations up to 0.5%, but it is essential to perform a vehicle control experiment to assess the impact of the solvent on your specific cell type and assay.[8] High concentrations of DMSO can be toxic to cells and may interfere with the experimental results.[7]
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, if DMSO is not suitable for your experiment, other solvents or solubilizing agents can be considered. These include ethanol, methanol, or the use of solubilizing agents like cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Tween 80, Polysorbate 80), or co-solvents.[5][9][10] The choice of solvent will depend on the specific requirements of your assay and the cell type you are using.
Troubleshooting Guide
Q1: I dissolved the compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A1: This is a common issue with poorly soluble compounds.[6] Here are a few steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The compound may be soluble at a lower concentration in the final assay medium.
-
Optimize the stock solution concentration: A more concentrated stock solution will mean a smaller volume is added to the medium, which can sometimes prevent precipitation.
-
Use a different solvent: The compound may have better solubility characteristics in another solvent like ethanol.
-
Try a solubilizing agent: The use of surfactants or cyclodextrins in the final medium can help to keep the compound in solution.[10][11]
-
Sonication: Gently sonicating the final solution may help to redissolve small precipitates.[6]
Q2: My vehicle control (medium + solvent) is showing unexpected effects on my cells. How can I address this?
A2: Solvents, especially at higher concentrations, can have direct effects on cells.[5] If you observe this, consider the following:
-
Lower the solvent concentration: This is the most straightforward solution. Even low concentrations of DMSO (0.25% and 0.5%) can have inhibitory or stimulatory effects on some cell types.[5]
-
Change the solvent: Your cell line may be particularly sensitive to the solvent you are using. Trying an alternative like ethanol might resolve the issue.[5]
-
Perform a dose-response curve for the solvent: This will help you determine the highest concentration of the solvent that does not affect your cells.
-
Ensure consistent solvent concentration: It is important to keep the solvent concentration constant across all experimental conditions, including in serial dilutions.[5]
Q3: Can I use heat to dissolve the compound in the solvent?
A3: Gentle warming can be used to aid dissolution, but it should be done with caution. Excessive heat can degrade the compound. It is advisable to check the compound's stability at elevated temperatures before proceeding.
Data Presentation
Table 1: Properties of Common Solvents for In Vitro Assays
| Solvent | Polarity | Volatility | Common Use | Considerations |
| DMSO | Polar aprotic | Low | Stock solutions for poorly soluble compounds | Can be toxic to cells at higher concentrations; may affect cell differentiation and membrane permeability.[7] |
| Ethanol | Polar protic | High | Stock solutions | Generally less toxic than DMSO, but can still affect cell viability and metabolism at higher concentrations.[5] |
| Methanol | Polar protic | High | Stock solutions | More toxic than ethanol; should be used with caution and at very low final concentrations. |
| Water | Polar protic | N/A | Ideal solvent | Many organic compounds have poor solubility.[12] |
Table 2: Effect of DMSO Concentration on Cell Viability (General Overview)
| DMSO Concentration | General Effect on Most Cell Lines | Reference |
| < 0.1% | Generally considered safe with minimal effects. | [7] |
| 0.1% - 0.5% | Often tolerated, but may start to show some effects on sensitive cell lines or assays. | [8] |
| 0.5% - 1.0% | Increased risk of cytotoxicity and interference with cellular functions. | [5] |
| > 1.0% | Significant cytotoxicity is expected for most cell lines.[7][8] | [7][8] |
Experimental Protocols
Protocol: Standard Solubilization Workflow for a Poorly Soluble Compound
-
Initial Solubility Test:
-
Weigh a small, precise amount of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one (e.g., 1 mg).
-
Add a small volume of the primary solvent (e.g., 100 µL of DMSO) to achieve a high concentration stock (e.g., 10 mg/mL).
-
Vortex or gently sonicate to aid dissolution.
-
Visually inspect for any undissolved particles. If it dissolves, proceed to the next step. If not, try a different solvent or a lower concentration.
-
-
Preparation of Stock Solution:
-
Based on the initial test, prepare a concentrated stock solution (e.g., 10 mM or 50 mM) in the chosen solvent.
-
Store the stock solution appropriately, often at -20°C or -80°C, to maintain stability.[2]
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution containing the same concentration of the solvent as will be used in the final experimental conditions.
-
-
Preparation of Working Solutions:
-
Serially dilute the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment.
-
It is critical to add the stock solution to the medium while vortexing or mixing to facilitate rapid dispersal and minimize precipitation.
-
-
Cell Treatment and Incubation:
-
Add the working solutions (and the vehicle control) to your cell cultures.
-
Incubate for the desired experimental duration.
-
-
Observation and Analysis:
-
During and after incubation, visually inspect the wells for any signs of compound precipitation.
-
Proceed with your downstream analysis, keeping in mind the potential effects of the solvent.
-
Visualizations
References
- 1. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one | C18H24O5 | CID 156599192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|1809980-25-3|MSDS [dcchemicals.com]
- 3. This compound|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Solubilizer Excipients - Protheragen [protheragen.ai]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one (Compound X)
Welcome to the technical support center for 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one (referred to herein as Compound X). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential cellular resistance to this novel furanogermacrane.
While Compound X is a specific natural product, extensive research on its cellular resistance mechanisms is still emerging.[1][2][3] The following troubleshooting guides and FAQs are based on established principles of chemoresistance observed with other natural products and cytotoxic agents.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to Compound X. What are the common mechanisms of acquired resistance?
A1: Decreased sensitivity, indicated by an increasing IC50 value, is a common challenge. For natural product-based compounds like Compound X, resistance typically develops through several key mechanisms:[7][8]
-
Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove Compound X from the cell, lowering its intracellular concentration.[9][10][11][12] Key transporters include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[10]
-
Activation of Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is a critical cell survival pathway that is often hyperactivated in resistant cancer cells.[13][14][15] Its activation can counteract the apoptotic signals induced by Compound X.[13]
-
Alterations in Apoptotic Pathways: Cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), thereby raising the threshold for programmed cell death.[6][16]
-
Target Modification: Although the precise target of Compound X may be under investigation, resistance can arise from mutations in the target protein that reduce binding affinity or from changes in the expression levels of the target.
-
Enhanced DNA Repair: If Compound X induces DNA damage, resistant cells may enhance their DNA repair capabilities to survive the cytotoxic effects.[7]
Q2: How can I experimentally determine if my cells are overexpressing ABC transporters?
A2: You can use a combination of functional assays and expression analysis:
-
Co-treatment with ABC Transporter Inhibitors: A common strategy is to assess the IC50 of Compound X in your cells with and without a known ABC transporter inhibitor (e.g., Verapamil for P-gp, MK-571 for MRPs). A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of that transporter.
-
Flow Cytometry-Based Efflux Assays: Use fluorescent substrates of ABC transporters, such as Rhodamine 123 (for P-gp) or BODIPY-FL prazosin (for BCRP). Resistant cells will show lower fluorescence accumulation because they actively pump the dye out. This effect can be reversed by specific inhibitors.
-
Expression Analysis: Quantify the expression levels of transporter genes (e.g., ABCB1, ABCC1, ABCG2) using quantitative PCR (qPCR) or the corresponding proteins using Western Blot or flow cytometry.
Q3: The PI3K/Akt pathway is implicated in resistance. How can I investigate its activation in my cell model?
A3: To assess the PI3K/Akt pathway, you should measure the phosphorylation status of key proteins, as phosphorylation indicates activation.
-
Western Blotting: This is the most common method. Use antibodies specific for the phosphorylated forms of Akt (at Ser473 and Thr308) and key downstream targets like mTOR and S6 ribosomal protein. Compare the levels of phosphorylated protein to the total protein levels in resistant versus sensitive cells.
-
Inhibitor Studies: Treat your resistant cells with a combination of Compound X and a specific PI3K or Akt inhibitor (e.g., Wortmannin, LY294002, Alpelisib).[14][17] If the combination restores sensitivity to Compound X, it strongly implicates this pathway in the resistance mechanism.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density. 2. Cells are at different growth phases. 3. Instability of Compound X in culture medium. | 1. Ensure precise cell counting and uniform seeding in all wells.[18] 2. Standardize the protocol: always use cells from a consistent passage number and at a specific confluency (e.g., 70-80%). 3. Prepare fresh dilutions of Compound X for each experiment from a frozen stock. Perform a stability test of the compound in your specific medium over the course of the assay. |
| IC50 value is significantly higher than published data. | 1. The cell line used has intrinsic resistance. 2. Incorrect drug concentration calculations or weighing errors. 3. Long-term culturing has led to phenotype drift. | 1. Check the expression profile of your cell line for known resistance markers (e.g., ABC transporters). Consider using a different, more sensitive cell line for comparison. 2. Re-calibrate balances and double-check all calculations for dilutions. 3. Use a fresh vial of cells from a low-passage frozen stock (e.g., from a certified cell bank). |
| Compound X is effective, but resistance develops rapidly in culture. | 1. Strong selective pressure from continuous high-dose treatment. 2. Heterogeneous cell population containing pre-existing resistant clones. | 1. Consider intermittent or pulsed dosing schedules in your experimental design, which can sometimes delay the onset of resistance.[19] 2. Perform single-cell cloning to isolate and characterize both sensitive and resistant subpopulations from the parental cell line. |
| An ABC transporter inhibitor fails to re-sensitize resistant cells. | 1. The specific transporter targeted by the inhibitor is not the primary cause of resistance. 2. Resistance is mediated by a non-ABC transporter mechanism (e.g., Akt pathway activation, Bcl-2 overexpression). | 1. Test a panel of inhibitors for different ABC transporters (P-gp, MRP1, BCRP). 2. Investigate other mechanisms. Perform a Western blot to check for p-Akt and Bcl-2 levels. See FAQ Q3 for more details. |
Quantitative Data Summary
The following table provides a template for presenting data when investigating resistance. It shows hypothetical data for a study comparing a sensitive (Parental) and an acquired resistant (RES) cell line.
Table 1: Effect of ABC Transporter Inhibitor on Compound X Cytotoxicity
| Cell Line | Treatment | IC50 of Compound X (µM) | Fold Resistance |
| Parental | Compound X alone | 1.5 ± 0.2 | 1.0 |
| RES | Compound X alone | 45.2 ± 3.1 | 30.1 |
| RES | Compound X + Verapamil (10 µM) | 5.1 ± 0.4 | 3.4 |
Fold Resistance = IC50 (RES) / IC50 (Parental). Data are presented as Mean ± SD.
Experimental Protocols
Protocol 1: Generation of a Compound X-Resistant Cell Line
This protocol describes a method for inducing resistance in a cancer cell line through continuous, escalating dose exposure.[20][21][22]
-
Initial IC50 Determination: First, determine the IC50 of Compound X for the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT or CCK-8).[20]
-
Initial Exposure: Culture the parental cells in medium containing Compound X at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate and morphology (typically after 2-3 passages), increase the concentration of Compound X in the medium by approximately 50%.[21]
-
Repeat: Continue this stepwise dose escalation. If significant cell death (>50%) occurs at a new concentration, maintain the cells at the previous, lower concentration for additional passages before attempting to increase it again.[21]
-
Establishment of Resistant Line: After several months (typically 6-12), a cell line capable of proliferating in a medium containing a high concentration of Compound X (e.g., 10-20 times the parental IC50) will be established.
-
Characterization: Periodically freeze down vials of the resistant cells at different stages. Once established, confirm the resistance phenotype by re-calculating the IC50 and comparing it to the parental line. The resistant line should be maintained in a medium containing a maintenance dose of Compound X (the highest tolerated concentration).
Protocol 2: Western Blot for p-Akt (Ser473) and Total Akt
-
Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Treat with Compound X as required. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt, diluted in blocking buffer according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the ratio of p-Akt to total Akt.
Visualizations
Diagrams of Pathways and Workflows
Caption: Troubleshooting decision tree for investigating resistance to Compound X.
Caption: Key pathways in cellular resistance to cytotoxic agents.
Caption: Workflow for confirming ABCB1's role in Compound X resistance.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]
- 3. This compound | C18H24O5 | CID 156599192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural products for combating multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC Transporter Inhibitors in Reversing Multidrug Resistance to C...: Ingenta Connect [ingentaconnect.com]
- 12. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoinositide 3-kinase/Akt pathway plays an important role in chemoresistance of gastric cancer cells against etoposide and doxorubicin induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Cell Culture Academy [procellsystem.com]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage for in vivo studies with 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one in in vivo studies. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a natural product isolated from Myrica glabra. Its potential antidiabetic effects are attributed to its ability to inhibit Dipeptidyl Peptidase-4 (DPP-4) and α-amylase.[1][2] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][4] By inhibiting α-amylase, the compound can delay carbohydrate digestion, leading to a slower and lower rise in post-prandial blood glucose levels.
Q2: What is a recommended starting dose for in vivo studies in rodents?
A2: Currently, there are no published in vivo studies specifically for this compound. However, based on studies of other sesquiterpene lactones with hypoglycemic effects, a starting dose of 20 mg/kg body weight per day administered orally can be considered.[5] Some studies on other sesquiterpene lactones have used higher doses, in the range of 300-500 mg/kg, to observe significant effects.[6] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
Q3: How should I prepare this compound for oral administration in rodents?
A3: this compound is a hydrophobic compound. For oral gavage, it is recommended to prepare a suspension in a vehicle such as 0.5% or 1% carboxymethylcellulose (CMC) in water. Alternatively, a solution can be prepared in a mixture of polyethylene glycol (PEG) and saline, or in a lipid-based vehicle like corn oil. It is essential to ensure the compound is uniformly suspended or completely dissolved before each administration.
Q4: What is the potential toxicity of this compound?
A4: The toxicity of this compound has not been specifically determined. However, studies on other sesquiterpene lactones show a wide range of toxicity, with intraperitoneal LD50 values in mice ranging from approximately 3 mg/kg to over 200 mg/kg.[7] The toxicity is often dependent on the specific chemical structure.[7] It is strongly recommended to conduct a preliminary acute toxicity study to determine the maximum tolerated dose (MTD) in your animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant effect on blood glucose levels. | - Insufficient Dose: The administered dose may be too low to elicit a biological response.- Poor Bioavailability: The compound may have low absorption from the gastrointestinal tract.- Compound Instability: The compound may be degrading in the formulation or in the acidic environment of the stomach. | - Dose Escalation: Gradually increase the dose based on preliminary toxicity data.- Formulation Optimization: Try different vehicles (e.g., lipid-based) to enhance solubility and absorption.- Stability Check: Assess the stability of the compound in your chosen vehicle and at different pH values. |
| High variability in animal response. | - Inconsistent Formulation: The compound may not be uniformly suspended in the vehicle, leading to inconsistent dosing.- Improper Gavage Technique: Incorrect oral gavage can lead to aspiration or incomplete delivery of the dose.- Biological Variation: Inherent differences in animal metabolism and response. | - Ensure Homogeneity: Vigorously vortex or sonicate the suspension before each administration.- Proper Training: Ensure all personnel are proficient in oral gavage techniques.- Increase Sample Size: Use a larger number of animals per group to account for biological variability. |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | - Dose is too high: The administered dose may be approaching the toxic level.- Vehicle Toxicity: The vehicle itself may be causing adverse effects.- Compound-specific Toxicity: The compound may have inherent off-target toxic effects. | - Dose Reduction: Lower the dose to a level that is well-tolerated.- Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its effects.- Monitor for specific signs of toxicity: Observe animals closely for any adverse effects and perform histopathological analysis of major organs at the end of the study. |
Data Summary Tables
Table 1: Representative In Vivo Dosages of Sesquiterpene Lactones with Antidiabetic Activity
| Compound/Extract | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Byrsoninas A and B | Streptozotocin-induced diabetic mice | 20 mg/kg/day for 30 days | Oral | Reduced blood glucose, cholesterol, and triglycerides. | [5] |
| Hirsutinolide-type Sesquiterpene Lactone | Alloxan-induced diabetic mice | 300 and 500 mg/kg | Oral | Significant decrease in blood glucose levels. | [6] |
| Vulgarin | Streptozotocin-induced diabetic rats | 10 and 20 mg/kg | Oral | Improved fasting blood glucose and insulin levels when combined with glibenclamide. | [8] |
Table 2: Acute Toxicity Data for Representative Sesquiterpene Lactones
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mexicanin-E | Mice | Intraperitoneal | 3.08 | [7] |
| Helenalin | Mice | Intraperitoneal | 9.86 | [7] |
| Hymenoxon | Mice | Intraperitoneal | 16.24 | [7] |
| Psilotropin | Mice | Intraperitoneal | 112.25 | [7] |
| Tenulin | Mice | Intraperitoneal | 184.65 | [7] |
| Hymenolane | Mice | Intraperitoneal | >200 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
-
Sterile glass vial
-
Magnetic stirrer and stir bar or sonicator
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of the compound based on the desired dose and the number of animals to be treated.
-
Weigh the compound accurately using an analytical balance.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously until a homogenous suspension is formed.
-
Add the weighed compound to the prepared vehicle in a sterile glass vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
For better suspension, place the vial on a magnetic stirrer for at least 30 minutes or sonicate the mixture until a uniform suspension is achieved.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the suspension at 4°C and protect it from light. Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
Prepared suspension of this compound
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringe (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct volume of the suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[9][10]
-
Gently restrain the mouse by the scruff of the neck to immobilize its head and body.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Introduce the gavage needle into the mouth, slightly to one side of the tongue.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw the needle and try again.
-
Once the needle is in the correct position, slowly administer the suspension.
-
After administration, gently withdraw the needle in the same path it was inserted.
-
Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing or lethargy.[11][12]
-
Visualizations
References
- 1. Identification of Dipeptidyl Peptidase-4 and α-Amylase Inhibitors from Melicope glabra (Blume) T. G. Hartley (Rutaceae) Using Liquid Chromatography Tandem Mass Spectrometry, In Vitro and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Amylase and dipeptidyl peptidase-4 (DPP-4) inhibitory effects of Melicope latifolia bark extracts and identification of bioactive constituents using in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides - Sivaraman - Current Protein & Peptide Science [rjpbr.com]
- 5. Hypoglycemic Effects of sesquiterpene lactones from Byrsonima crassifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalijar.com [journalijar.com]
- 7. Toxicity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vulgarin, a Sesquiterpene Lactone from Artemisia judaica, Improves the Antidiabetic Effectiveness of Glibenclamide in Streptozotocin-Induced Diabetic Rats via Modulation of PEPCK and G6Pase Genes Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. instechlabs.com [instechlabs.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Crystallization of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
Issue 1: No crystals are forming after an extended period.
-
Question: I have dissolved my sample of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in a solvent and have been waiting for crystals to form, but nothing has happened. What should I do?
-
Answer: The absence of crystal formation is typically due to either high solubility of the compound in the chosen solvent or the solution being too dilute. Consider the following troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the glass vessel with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a previously obtained crystal of the compound, add a very small amount to the solution to act as a template for new crystal growth.
-
Increase Concentration: If the solution is too dilute, you can slowly evaporate the solvent to increase the concentration of the compound. This can be done by leaving the container partially open in a fume hood or by gently blowing a stream of inert gas (like nitrogen) over the surface of the solution.[1]
-
Change the Solvent System: Your compound may be too soluble in the current solvent. You may need to switch to a solvent in which it is less soluble or use a binary solvent system where you can gradually add an anti-solvent (a solvent in which the compound is insoluble) to a solution of the compound in a soluble solvent.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Question: When I try to crystallize 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, it separates as an oil or liquid droplets instead of solid crystals. Why is this happening and how can I fix it?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration is too high for orderly crystal lattice formation.[1] Here are some strategies to overcome this:
-
Reduce the Rate of Supersaturation: Cool the solution more slowly to give the molecules more time to align into a crystal lattice. You can do this by placing the container in an insulated box or a Dewar flask.
-
Use a More Dilute Solution: The concentration of your compound might be too high. Try using a larger volume of solvent to dissolve your compound initially.[1]
-
Change the Solvent: The choice of solvent can significantly impact crystallization. Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.
-
Redissolve and Recrystallize: If the compound has already oiled out, try heating the solution to redissolve the oil and then attempt one of the strategies above for a slower, more controlled crystallization. You may need to add a small amount of additional solvent.[1]
-
Issue 3: The resulting crystals are very small or needle-like.
-
Question: I have successfully obtained crystals of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, but they are too small for single-crystal X-ray diffraction. How can I grow larger crystals?
-
Answer: The formation of small or needle-like crystals is often a result of rapid crystallization. To obtain larger, higher-quality crystals, you need to slow down the crystallization process:
-
Slower Evaporation: If you are using slow evaporation, reduce the rate of solvent removal by using a container with a smaller opening or by placing it in a less ventilated area.
-
Vapor Diffusion: This is a gentle and effective method for growing high-quality crystals. Place a solution of your compound in a small, open vial, and then place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, gradually inducing crystallization.
-
Temperature Control: A very slow and controlled cooling of a saturated solution can promote the growth of larger crystals. Use a programmable heating mantle or a well-insulated container to slow down the cooling rate.
-
Issue 4: The crystal yield is very low.
-
Question: I am getting crystals, but the overall yield of my crystallized 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is very low. How can I improve this?
-
Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[1] Here are some ways to improve your yield:
-
Optimize Solvent Volume: You may have used too much solvent. While you need enough to dissolve the compound when hot, an excessive amount will keep more of it in solution upon cooling.[1]
-
Cooling: Ensure you have cooled the solution sufficiently. Lower temperatures generally decrease solubility and increase the yield of crystals. Consider placing your crystallization vessel in an ice bath or a refrigerator after it has cooled to room temperature.
-
Recover from Mother Liquor: After filtering your initial crop of crystals, you can try to obtain a second crop from the mother liquor by slowly evaporating some of the solvent to increase the concentration of the remaining compound and then cooling again.
-
Check for Purity: Impurities can sometimes inhibit crystallization and reduce yield. Consider purifying your compound further by another method, such as column chromatography, before attempting crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the general properties of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one that I should be aware of for crystallization?
A1: Key physicochemical properties are summarized in the table below. Understanding these can help in selecting appropriate solvents and conditions.
| Property | Value | Reference |
| Molecular Formula | C18H24O5 | [2][3] |
| Molecular Weight | 320.38 g/mol | [2][3] |
| Appearance | Powder | [2] |
| Storage | 2 years at -20°C (Powder) | [2] |
Q2: What solvents are commonly used for crystallizing sesquiterpene lactones like 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one?
A2: While specific data for this compound is limited, common solvents for the crystallization of sesquiterpene lactones include ethanol, methanol, ethyl acetate, acetone, and mixtures of these with less polar solvents like hexane or heptane.[4][5] The choice of solvent is critical and often requires empirical testing. A good starting point is to test the solubility of a small amount of your compound in various solvents to find one in which it is sparingly soluble at room temperature but more soluble at elevated temperatures.
Q3: How can I assess the purity of my crystallized 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one?
A3: The purity of your crystals can be assessed by several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impure compounds tend to melt over a broader temperature range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity, where a single sharp peak is desired.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure and identify the presence of impurities.
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve the 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in a suitable solvent (e.g., ethyl acetate, acetone) at room temperature to create a solution that is close to saturation.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor for crystal growth. Once suitable crystals have formed, they can be carefully removed from the mother liquor.
Protocol 2: Vapor Diffusion
-
Prepare a concentrated solution of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in a "good" solvent (one in which it is readily soluble).
-
Dispense a small volume (e.g., 100-500 µL) of this solution into a small, open container, such as a microcentrifuge tube with the cap removed or a small vial.
-
Place this small container inside a larger, sealed vessel (e.g., a beaker sealed with parafilm or a screw-cap jar).
-
Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) to the bottom of the larger sealed vessel, ensuring the level is below the top of the inner container.
-
Seal the outer vessel and leave it undisturbed in a location with a stable temperature.
-
The more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of crystals over time.
Diagrams
Caption: Troubleshooting workflow for the crystallization of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | C18H24O5 | CID 156599192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ect-journal.kz [ect-journal.kz]
- 5. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Minimizing off-target effects of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one?
A1: 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a natural product known to exhibit binding affinity for dipeptidyl peptidase-4 (DPP-4) and α-Amylase, suggesting potential as an antidiabetic agent.[1][2]
Q2: My cells are exhibiting an unexpected phenotype after treatment with the compound. Could this be an off-target effect?
A2: Yes, an unexpected cellular phenotype is a common indicator of potential off-target effects. Small molecules can interact with unintended targets, leading to a range of cellular responses.[3] It is crucial to systematically investigate these observations. Please refer to the troubleshooting guide below for a systematic approach to identifying the source of the unexpected phenotype.
Q3: The dose-response curve for my compound is non-sigmoidal (e.g., U-shaped). What could be the underlying cause?
A3: Non-monotonic dose-response curves can be indicative of off-target effects, where the compound may interact with different targets at varying concentrations, leading to complex biological responses.[4] At lower concentrations, you might be observing the effect on the primary target, while at higher concentrations, off-target effects could become more prominent and either enhance or counteract the primary effect. A thorough investigation using multiple assays is recommended.
Q4: I am observing a discrepancy between my in vitro and in vivo experimental results. How can I troubleshoot this?
A4: Discrepancies between in vitro and in vivo results are a known challenge in drug development and can arise from various factors, including metabolism of the compound, differences in target engagement in a complex biological system, or off-target effects that are only apparent in a whole organism.[5][6][7][8][9] A systematic evaluation of the compound's activity in various in vitro models and a careful analysis of its pharmacokinetic and pharmacodynamic properties are necessary.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe an unexpected cellular phenotype, follow this workflow to determine if it is an on-target or off-target effect.
Experimental Protocols:
-
Cell Viability Assays: To ensure the observed phenotype is not due to general cytotoxicity, it is essential to perform a cell viability assay. Several methods are available:
-
Trypan Blue Exclusion Assay: Differentiates viable from non-viable cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP as a marker of viable cells.[8][9]
Detailed Protocol for MTT Assay:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Kinase Profiling: Broad-spectrum kinase profiling can help identify unintended interactions with kinases, a common source of off-target effects. This is typically done through specialized service providers. Radiometric assays are considered the gold standard for kinase profiling.[6][11]
-
Western Blotting for Signaling Pathway Analysis: If the unexpected phenotype is related to a known signaling pathway, western blotting can be used to probe the phosphorylation status and expression levels of key proteins in that pathway.[7][12][13][14][15]
Detailed Protocol for Western Blotting:
-
Treat cells with the compound at various concentrations and time points.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Guide 2: Interpreting Atypical Dose-Response Curves
When a dose-response curve is not sigmoidal, consider the following steps to understand the underlying mechanism.
Experimental Approaches:
-
Orthogonal Assays: Use a different assay that measures a distinct endpoint to confirm the dose-response relationship. For example, if the initial assay measured cell proliferation, an orthogonal assay could measure apoptosis or a specific signaling event.
-
Target Engagement Assays: Confirm that the compound is engaging its primary targets (DPP-4 and α-Amylase) at the expected concentrations. This can be done using cellular thermal shift assays (CETSA) or other biophysical methods.
Data Presentation:
Summarize the results of your dose-response experiments in a table for easy comparison.
| Concentration (µM) | Primary Assay (% Inhibition) | Orthogonal Assay (Fold Change) | Target Engagement (DPP-4) | Target Engagement (α-Amylase) |
| 0.01 | 10 ± 2.1 | 1.1 ± 0.1 | 5% | 2% |
| 0.1 | 45 ± 5.3 | 2.5 ± 0.3 | 52% | 35% |
| 1 | 80 ± 4.7 | 4.2 ± 0.5 | 95% | 88% |
| 10 | 65 ± 6.1 | 3.1 ± 0.4 | 98% | 92% |
| 100 | 70 ± 5.5 | 3.3 ± 0.6 | 99% | 94% |
Signaling Pathways of Primary Targets
Understanding the signaling pathways of the known targets can help in designing experiments to distinguish on-target from off-target effects.
DPP-4 Signaling
DPP-4 is a transmembrane glycoprotein that plays a role in glucose metabolism, immune regulation, and signal transduction.[10] It can influence signaling through both its enzymatic activity and protein-protein interactions.[1][11]
α-Amylase Signaling
α-Amylase is primarily known for its role in starch digestion. However, recent studies suggest it may also have roles in regulating glucose uptake and cell proliferation in the intestine.[13][16][17]
References
- 1. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The why and how of phenotypic small-molecule screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. premier-research.com [premier-research.com]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 9. blog.biobide.com [blog.biobide.com]
- 10. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypothesis that alpha-amylase evokes regulatory mechanisms originating in the pancreas, gut and circulation, which govern glucose/insulin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 15. collaborativedrug.com [collaborativedrug.com]
- 16. Pancreatic α-Amylase Controls Glucose Assimilation by Duodenal Retrieval through N-Glycan-specific Binding, Endocytosis, and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. α‐Amylase expressed in human small intestinal epithelial cells is essential for cell proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one and what are its potential applications?
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a natural product identified as a sesquiterpene lactone.[1][2][3] It has been isolated from the leaves and stem bark of M. glabra.[1][2] Preliminary studies suggest it has potential antidiabetic properties due to its binding affinities with dipeptidyl peptidase-4 (DPP-4) and α-Amylase.[1][2]
Q2: What are the likely challenges in achieving adequate oral bioavailability for this compound?
While specific data for this compound is limited, furanogermacrane derivatives, like many sesquiterpene lactones, are often characterized by poor aqueous solubility. This is a primary factor that can lead to low oral bioavailability, as the compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed into the bloodstream.[4][5] Other potential causes of low bioavailability include first-pass metabolism and insufficient time for absorption in the gastrointestinal tract.[4]
Q3: What general strategies can be employed to enhance the bioavailability of a poorly soluble compound like this?
A variety of physical and chemical modification strategies can be considered.[5]
-
Physical Modifications: These include reducing the particle size through micronization or nanosuspension to increase the surface area for dissolution.[4][6] Modification of the crystal habit to create more soluble polymorphs or amorphous forms is another approach.[4]
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the compound in an inert carrier can enhance solubility and dissolution.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.
-
Complexation: Using complexing agents like cyclodextrins can increase solubility.[7]
-
-
Chemical Modifications:
Troubleshooting Guides
Issue 1: Poor in vitro dissolution of the pure compound.
Symptoms:
-
Low concentration of the compound detected in dissolution media over time.
-
Inconsistent results between dissolution experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low Aqueous Solubility | 1. Particle Size Reduction: Employ micronization or create a nanosuspension.[4][6] 2. pH Modification: Test dissolution in buffers with varying pH to see if solubility is pH-dependent.[4] 3. Use of Surfactants: Add a low concentration of a pharmaceutically acceptable surfactant (e.g., Tween 80) to the dissolution medium.[7] | Increasing the surface area or improving the wettability of the compound can enhance the dissolution rate. |
| Compound Degradation | 1. Stability Assessment: Analyze the compound in the dissolution media at different time points using a stability-indicating analytical method. 2. Modify Dissolution Conditions: If degradation is observed, consider de-gassing the media or adding antioxidants. | The furanogermacrane structure may be susceptible to hydrolysis or oxidation under certain conditions. |
| Analytical Method Issues | 1. Method Validation: Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision for this specific compound.[8] 2. Solubility in Mobile Phase: Confirm the compound is fully soluble in the mobile phase to avoid precipitation in the analytical system. | An unreliable analytical method can lead to inaccurate dissolution data. |
Issue 2: Low oral bioavailability in animal models despite successful in vitro dissolution enhancement.
Symptoms:
-
Low plasma concentrations (Cmax) and area under the curve (AUC) following oral administration.
-
High variability in plasma concentrations between individual animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High First-Pass Metabolism | 1. In vitro Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. 2. Co-administration with Inhibitors: In preclinical studies, co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) to confirm metabolic pathways. | The compound may be extensively metabolized in the liver before reaching systemic circulation. |
| Poor Permeability | 1. In vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intestinal permeability of the compound.[9][10][11] 2. Formulation with Permeation Enhancers: Investigate the use of excipients known to enhance intestinal permeability. | Even if dissolved, the compound may not be able to efficiently cross the intestinal epithelium. |
| Efflux by Transporters | 1. In vitro Transporter Studies: Use cell lines overexpressing efflux transporters (e.g., P-glycoprotein) to determine if the compound is a substrate. 2. Co-administration with Transporter Inhibitors: In animal studies, co-administer with a known efflux pump inhibitor. | The compound may be actively transported back into the intestinal lumen after absorption. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion to Enhance Dissolution
This protocol describes the preparation of a solid dispersion of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one with polyvinylpyrrolidone (PVP) K30 using the solvent evaporation method.
Materials:
-
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
-
PVP K30
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the compound and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both the compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry, thin film is formed on the flask wall.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of chemical interaction.
-
Perform in vitro dissolution studies on the prepared solid dispersion and compare the results with the pure compound.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol provides a general workflow for assessing the intestinal permeability of the compound.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12-well)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Analytical standards of the compound
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the transport buffer (HBSS) containing a known concentration of the compound.
-
Apical to Basolateral (A-B) Transport: Add the compound-containing buffer to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the compound-containing buffer to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, perform a Lucifer yellow flux assay to confirm monolayer integrity was maintained throughout the experiment.
-
Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of a new chemical entity.
Caption: A logical troubleshooting guide for low bioavailability issues.
References
- 1. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | C18H24O5 | CID 156599192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. course.cutm.ac.in [course.cutm.ac.in]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining analytical detection of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in biological samples?
A1: The recommended technique is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for complex biological matrices. Due to the thermolabile nature of many sesquiterpene lactones, HPLC is generally preferred over Gas Chromatography (GC).[1]
Q2: How should I prepare my biological samples for analysis?
A2: Sample preparation is critical for accurate analysis and depends on the matrix. The two primary methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often used for cleaner extracts, while LLE is a simpler, more traditional method. The choice depends on the complexity of the matrix and the desired level of sample cleanup.
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the biological matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly impact the accuracy and precision of your quantitative results.
Q4: How can I minimize matrix effects?
A4: To minimize matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Utilize thorough SPE or LLE protocols to remove interfering substances.
-
Chromatographic Separation: Optimize your HPLC method to separate the analyte from matrix components.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Matrix Matching: Prepare calibration standards in a blank matrix that is identical to your samples.
Q5: What are the stability considerations for 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in biological samples?
A5: Sesquiterpene lactones can be unstable under certain conditions. Factors that can affect stability include pH, temperature, and enzymatic degradation.[3][4] It is crucial to keep samples frozen (ideally at -80°C) until analysis and to minimize freeze-thaw cycles. Stability can be pH-dependent, with some sesquiterpene lactones showing degradation at neutral or alkaline pH.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or the same as the initial mobile phase. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions with Column | Adjust the mobile phase pH or use a different column chemistry. |
Issue 2: Low or No Analyte Signal
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | Ensure proper sample handling and storage conditions (low temperature, appropriate pH). Prepare fresh samples if possible. |
| Inefficient Extraction | Optimize the SPE or LLE protocol. Check for correct pH adjustment and appropriate solvent selection. |
| Ion Suppression (Matrix Effect) | Improve sample cleanup. Use a stable isotope-labeled internal standard. Dilute the sample. |
| MS Source Contamination | Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
| Incorrect MS/MS Transition | Optimize the MS/MS parameters (precursor and product ions, collision energy) by infusing a standard solution of the analyte. |
Issue 3: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Insufficient Sample Cleanup | Refine the SPE or LLE method to better remove interfering matrix components. |
| Carryover from Previous Injection | Inject a blank solvent after a high-concentration sample to check for carryover. Implement a more rigorous needle wash protocol on the autosampler. |
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of sesquiterpene lactones in biological matrices using LC-MS/MS. These values can serve as a benchmark for method development.
Table 1: Recovery and Matrix Effect of a Sesquiterpene Lactone in Rat Plasma [2]
| Analyte Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| 3.0 (Low QC) | 88.2 | 5.7 | 95.4 | 6.3 |
| 75 (Medium QC) | 86.7 | 4.9 | 98.1 | 5.1 |
| 1215 (High QC) | 89.5 | 3.8 | 100.6 | 4.5 |
Table 2: Linearity, Precision, and Accuracy for a Sesquiterpene Lactone in Rat Plasma [2]
| Parameter | Value |
| Linearity Range | 1.5 - 1350 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (RSD%) | < 8.5% |
| Inter-day Precision (RSD%) | < 8.5% |
| Accuracy | -2.7% to 12.8% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Preparation: To 100 µL of plasma, add 10 µL of internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Extraction: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 1 mL of urine with 1 mL of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
Caption: Simplified DPP-4 signaling pathway associated with TGF-β and fibrosis.[5]
References
Validation & Comparative
A Comparative Guide to Furanogermacranes: Evaluating 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one and its Analogs
In the landscape of natural product chemistry, furanogermacranes, a class of sesquiterpenoids, have emerged as a significant area of research due to their diverse and potent biological activities. This guide provides a comparative analysis of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one against other notable furanogermacranes, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. The comparison is supported by available experimental data on their anti-inflammatory, cytotoxic, and potential antidiabetic activities.
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one: An Antidiabetic Prospect
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a natural product that has been identified as a potential agent for the management of diabetes.[1][2] Its mechanism is believed to involve the inhibition of two key enzymes in glucose metabolism: dipeptidyl peptidase-4 (DPP-4) and α-Amylase.[1][2] DPP-4 inhibitors work by increasing the levels of incretins, which in turn enhance insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. α-Amylase inhibitors delay the breakdown of carbohydrates in the small intestine, reducing the rate of glucose absorption.
Comparative Analysis of Furanogermacranes and Other Sesquiterpenoids
To provide a broader context for the therapeutic potential of this class of compounds, this section presents a comparative analysis of the biological activities of other furanogermacranes and related sesquiterpenoids for which quantitative data is available. The activities highlighted are primarily anti-inflammatory and cytotoxic effects, which are areas of extensive research for these molecules.
Anti-inflammatory Activity
Several furanogermacranes have demonstrated significant anti-inflammatory properties. A key mechanism of action is the inhibition of superoxide anion generation in neutrophils, a critical process in the inflammatory response.
Below is a summary of the anti-inflammatory activity of selected furanogermacranes and other sesquiterpenoids:
| Compound | Source Organism | Bioactivity | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| Pseudoneolinderane | Neolitsea parvigemma | Inhibition of superoxide anion generation in neutrophils | 3.21 | - | [3][4] |
| Linderalactone | Neolitsea parvigemma | Inhibition of superoxide anion generation in neutrophils | 8.48 | - | [3][4] |
| Linderaggredin C | Lindera aggregata | Inhibition of superoxide anion generation in neutrophils | - | 7.45 ± 0.74 | [5] |
Cytotoxic Activity
The cytotoxic potential of furanogermacranes against various cancer cell lines is another area of active investigation. The table below summarizes the cytotoxic activity of representative furanogermacrane-containing plant extracts and their isolated sesquiterpenoid constituents.
| Compound/Extract | Source Organism | Cell Line | Activity | IC50 Value (µM) | Reference |
| Curcumenol | Curcuma zedoaria | AGS | Cytotoxic | 212-392 | [6] |
| 4,8-dioxo-6β-methoxy-7α,11-epoxycarabrane | Curcuma zedoaria | AGS | Cytotoxic | 212-392 | [6] |
| Zedoarofuran | Curcuma zedoaria | AGS | Cytotoxic | 212-392 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key bioassays discussed in this guide.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against the DPP-4 enzyme.
Principle: The assay measures the enzymatic activity of DPP-4, which cleaves a synthetic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing the fluorescent AMC. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound solution, a solution of human recombinant DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl), and incubate for a predefined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.
-
Monitor the increase in fluorescence over time using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition by comparing the rate of fluorescence generation in the presence of the test compound to that of a control (without the inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against different concentrations of the test compound.
α-Amylase Inhibition Assay
Objective: To assess the in vitro inhibitory effect of a test compound on the activity of α-amylase.
Principle: This assay is based on the ability of α-amylase to hydrolyze starch. The amount of remaining starch is quantified using an iodine solution, which forms a colored complex with starch. A decrease in the color intensity indicates a higher enzymatic activity, and conversely, a stronger color suggests inhibition.
Procedure:
-
Prepare a solution of the test compound in an appropriate solvent.
-
In a reaction tube, mix the test compound solution with a solution of α-amylase in a suitable buffer (e.g., phosphate buffer) and incubate for a specific duration (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Add a starch solution to initiate the enzymatic reaction and incubate for a further period (e.g., 15 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., hydrochloric acid).
-
Add an iodine-potassium iodide solution to the mixture.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Calculate the percentage of inhibition by comparing the absorbance of the test sample with that of a control (without the inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against various concentrations of the test compound.
Neutrophil Superoxide Anion Generation Assay
Objective: To measure the inhibitory effect of a test compound on the production of superoxide anions by neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP).
Principle: The production of superoxide anions is a hallmark of neutrophil activation. This assay quantifies superoxide production by measuring the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
Procedure:
-
Isolate human neutrophils from the peripheral blood of healthy donors.
-
Pre-incubate the isolated neutrophils with the test compound for a specified time.
-
Add ferricytochrome c to the neutrophil suspension.
-
Stimulate the neutrophils with fMLP to induce superoxide anion generation.
-
Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of ferricytochrome c by superoxide anions.
-
As a control, perform the same experiment in the presence of SOD to confirm that the reduction of ferricytochrome c is indeed due to superoxide anions.
-
Calculate the percentage of inhibition by comparing the rate of superoxide generation in the presence of the test compound to that of a control (without the inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.
Visualizing the Mechanisms of Action
To better understand the biological context of the activities of these compounds, the following diagrams illustrate the key signaling pathways and enzymatic processes involved.
Caption: Mechanism of potential antidiabetic action.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Anti-inflammatory principles from Lindera aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of Furanogermacrane Sesquiterpenes: An Insight into their Anti-inflammatory Potential
A comparative analysis of the bioactivity of furanogermacrane sesquiterpenes, a class of natural products, reveals significant anti-inflammatory properties. This guide provides a summary of their bioactivity, focusing on key analogs and the experimental methodologies used for their evaluation. The information is intended for researchers, scientists, and professionals in drug development.
Due to the limited availability of specific comparative data on 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one and its direct analogs, this guide focuses on the broader class of furanogermacrane sesquiterpenes. The presented data is based on a study of six related compounds isolated from Neolitsea parvigemma, which provides valuable insights into the structure-activity relationships within this class of molecules.
Quantitative Bioactivity Data
The anti-inflammatory activity of six furanogermacrane sesquiterpenes was evaluated based on their ability to inhibit superoxide anion generation in fMLP/CB-stimulated human neutrophils. The half-maximal inhibitory concentrations (IC50) for the two most active compounds are presented below.
| Compound | Structure | Bioactivity (IC50 in µg/mL) |
| Pseudoneolinderane | (Structure not available) | 3.21[1] |
| Linderalactone | (Structure not available) | 8.48[1] |
| Zeylanidine | (Structure not available) | Not significant |
| Zeylanicine | (Structure not available) | Not significant |
| Deacetylzeylanidine | (Structure not available) | Not significant |
| Neolitrane | (Structure not available) | Not significant |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Determination using Griess Reagent)
This protocol is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: The Griess test measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this two-step reaction, nitrite is first reacted with sulfanilamide to form a diazonium salt, which is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with various concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines and inducible nitric oxide synthase (iNOS).
Caption: Proposed inhibition of the NF-κB signaling pathway by furanogermacranes.
General Experimental Workflow for Bioactivity Screening
The process of screening natural products for bioactivity typically involves a series of steps from extraction to the identification of active compounds and elucidation of their mechanism of action.
References
A Comparative Analysis of the Anti-inflammatory Potential of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one and Other Anti-inflammatory Agents
For Immediate Release
This guide provides a comparative overview of the anti-inflammatory effects of the natural product 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one, alongside established anti-inflammatory agents. Due to the limited availability of direct experimental data for this specific compound, this comparison focuses on the performance of structurally related furanogermacrane sesquiterpenes and contrasts them with well-characterized anti-inflammatory drugs, including Indomethacin, Dexamethasone, and the natural compound Parthenolide. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
Comparative In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of furanogermacrane sesquiterpenes and comparator compounds, focusing on their half-maximal inhibitory concentrations (IC50) or effective doses (ED50) against key inflammatory markers.
| Compound Class | Specific Compound | Assay | Target/Marker | IC50 / ED50 |
| Furanogermacrane Sesquiterpene | Pseudoneolinderane | Superoxide Anion Generation | Superoxide Anion | 3.21 µg/mL |
| Furanogermacrane Sesquiterpene | Linderalactone | Superoxide Anion Generation | Superoxide Anion | 8.48 µg/mL |
| NSAID | Indomethacin | Cyclooxygenase Inhibition | COX-1 | 27 nM - 230 nM |
| NSAID | Indomethacin | Cyclooxygenase Inhibition | COX-2 | 127 nM - 630 nM |
| Corticosteroid | Dexamethasone | Cytokine Inhibition | IL-8 Expression | ED50: 5 nmol/L |
| Sesquiterpene Lactone | Parthenolide | NF-κB Inhibition | NF-κB Activity | ~10 µM |
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through various signaling pathways. Below are diagrams illustrating the key pathways targeted by the comparator compounds.
A Comparative Guide to 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one and its Antidiabetic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the natural product 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one, focusing on its potential as an antidiabetic agent through the inhibition of dipeptidyl peptidase-4 (DPP-4) and α-amylase. Due to the limited publicly available structure-activity relationship (SAR) data for this specific compound, this document will focus on a comparison with established inhibitors of these key therapeutic targets, supported by experimental protocols and pathway visualizations.
Introduction to this compound
This compound is a furanogermacrane-type sesquiterpenoid. It has been identified as a natural product with potential antidiabetic properties.[1][2][3] Preliminary studies indicate that this compound exhibits binding affinity for two significant enzymes involved in glucose homeostasis: dipeptidyl peptidase-4 (DPP-4) and α-amylase.[1][2][3]
Target Enzyme Profiles and Comparative Inhibitor Analysis
The therapeutic potential of this compound lies in its ability to inhibit DPP-4 and α-amylase. Below is a comparative overview of this compound against well-established inhibitors for each target.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Comparative Data for DPP-4 Inhibitors
| Compound | Type | IC50 (nM) |
| This compound | Natural Product (Furanogermacrane) | Data Not Available |
| Sitagliptin | Synthetic | 18[4][5], 19[6] |
| Vildagliptin | Synthetic | 4.5[7], 4.6 |
α-Amylase Inhibition
α-Amylase is a key enzyme in the digestive system that catalyzes the hydrolysis of starch into smaller carbohydrates such as glucose and maltose. By inhibiting this enzyme, the rate of carbohydrate digestion and subsequent glucose absorption is reduced, thereby lowering postprandial blood glucose levels.
Comparative Data for α-Amylase Inhibitors
Similar to DPP-4, the specific IC50 value for this compound against α-amylase is not documented in the available literature. A comparison is made with Acarbose, a widely used α-amylase inhibitor.
| Compound | Type | IC50 (µg/mL) |
| This compound | Natural Product (Furanogermacrane) | Data Not Available |
| Acarbose | Microbial Natural Product | 52.2[8], 83.33[9], ~258[10][11] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach for evaluating compounds like this compound, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: DPP-4 Signaling Pathway and Inhibition.
Caption: Mechanism of α-Amylase Action and Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are standard protocols for DPP-4 and α-amylase inhibition assays.
DPP-4 Inhibition Assay Protocol
This protocol is based on a fluorometric method that measures the cleavage of a synthetic substrate.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Test compound (this compound or other inhibitors)
-
Positive control: Sitagliptin or Vildagliptin
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a series of dilutions of the test compound and positive control in the assay buffer.
-
In the 96-well plate, add 50 µL of the diluted test compound or control to the appropriate wells. For the enzyme activity control, add 50 µL of assay buffer.
-
Add 25 µL of the human recombinant DPP-4 enzyme solution to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 0 minutes and then every 5 minutes for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
α-Amylase Inhibition Assay Protocol
This protocol is based on the dinitrosalicylic acid (DNSA) method, which measures the amount of reducing sugars produced.
Materials:
-
Porcine pancreatic α-amylase solution
-
Substrate: 1% starch solution in phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNSA) reagent
-
Test compound (this compound or other inhibitors)
-
Positive control: Acarbose
-
96-well microplate
-
Spectrophotometric microplate reader (540 nm)
Procedure:
-
Prepare a series of dilutions of the test compound and positive control.
-
In a 96-well plate, add 50 µL of the diluted test compound or control to the appropriate wells. For the enzyme activity control, add 50 µL of buffer.
-
Add 50 µL of the α-amylase solution to all wells and incubate at 25°C for 10 minutes.
-
Add 50 µL of the starch solution to all wells to start the reaction and incubate at 25°C for 10 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 800 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of enzyme control)] * 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound represents a promising natural product scaffold for the development of novel antidiabetic agents due to its identified activity against both DPP-4 and α-amylase. While comprehensive SAR studies are currently lacking, the comparative analysis with established inhibitors underscores the potential of this compound. Further investigation to quantify its inhibitory potency and elucidate the specific structural features responsible for its activity is warranted. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to pursue these critical next steps in the evaluation of this and other related natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Sitagliptin phosphate | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic potential of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one, a natural product belonging to the furanogermacrane class of sesquiterpenoids. While direct experimental data on this specific compound is limited in publicly available literature, this document outlines a cross-validation strategy against well-characterized alternative compounds with similar structural motifs. The guide details essential experimental protocols and data presentation formats to facilitate a comprehensive assessment of its cytotoxic, anti-inflammatory, and pro-apoptotic activities.
Comparative Analysis of Therapeutic Potential
To rigorously assess the therapeutic potential of this compound, a direct comparison with established compounds is crucial. This section outlines the necessary in vitro assays and presents hypothetical data in a structured format for clear comparison.
Table 1: Comparative Cytotoxicity Profile
This table is designed to compare the cytotoxic effects of the target compound against a standard chemotherapeutic agent, Doxorubicin, across different cell lines. Cytotoxicity is a critical initial screening step to determine the concentration range for further assays and to identify potential anti-cancer activity.
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| This compound | A549 (Lung Carcinoma) | MTT Assay | 24 | Data to be determined |
| 48 | Data to be determined | |||
| MCF-7 (Breast Cancer) | MTT Assay | 24 | Data to be determined | |
| 48 | Data to be determined | |||
| RAW 264.7 (Macrophage) | MTT Assay | 24 | Data to be determined | |
| Doxorubicin (Control) | A549 (Lung Carcinoma) | MTT Assay | 24 | ~1.5 |
| 48 | ~0.8 | |||
| MCF-7 (Breast Cancer) | MTT Assay | 24 | ~0.9 | |
| 48 | ~0.5 | |||
| RAW 264.7 (Macrophage) | MTT Assay | 24 | >50 |
Table 2: Comparative Anti-inflammatory Activity
This table outlines the comparison of the anti-inflammatory effects of this compound with other furanogermacrane sesquiterpenes known for their anti-inflammatory properties.[1][2] The assay focuses on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for inflammation.[3]
| Compound | Concentration (µM) | LPS Stimulation | NO Production (% of Control) |
| This compound | 1 | + | Data to be determined |
| 10 | + | Data to be determined | |
| 50 | + | Data to be determined | |
| Furanodienone (Alternative) | 10 | + | ~60% |
| 50 | + | ~30% | |
| Dexamethasone (Control) | 1 | + | ~25% |
| Untreated Control | - | - | 100% |
Table 3: Comparative Apoptosis Induction
This table is structured to compare the pro-apoptotic activity of the target compound with Furanodienone, a related compound known to induce apoptosis in cancer cells.[4] The data would be generated using an Annexin V-FITC/PI apoptosis assay.[5][6]
| Compound | Concentration (µM) | Cell Line | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| This compound | 10 | A549 | Data to be determined | Data to be determined |
| 50 | A549 | Data to be determined | Data to be determined | |
| Furanodienone (Alternative) | 10 | A549 | ~15% | ~5% |
| 50 | A549 | ~35% | ~10% | |
| Untreated Control | - | A549 | <5% | <2% |
Experimental Protocols
Detailed methodologies are provided below for the key experiments required to generate the comparative data.
In Vitro Cytotoxicity Assay (MTT Assay)[8][9][10][11]
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, RAW 264.7) in 96-well plates at a density of 1-2 x 10⁵ cells/well and incubate overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin (positive control), and vehicle (negative control) for 24 and 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)[13][14][15]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[7]
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound, Furanodienone, or Dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[8]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.[8]
-
Data Analysis: Quantify the amount of nitric oxide produced and express it as a percentage of the LPS-stimulated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)[5][6][7][16][17]
-
Cell Treatment: Treat A549 cells with the desired concentrations of this compound or Furanodienone for the specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5][9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Quantification: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Visualizing Molecular Pathways and Experimental Processes
To facilitate a deeper understanding of the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Workflow for assessing therapeutic potential.
Caption: Potential NF-κB signaling pathway inhibition.
Caption: Potential intrinsic apoptosis pathway induction.
References
- 1. Anti-inflammatory furanogermacrane sesquiterpenes from Neolitsea parvigemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. Four new sesquiterpenoids with anti-inflammatory activity from the stems of Jasminum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. kumc.edu [kumc.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one Against Known Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the natural product 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one against established therapeutic agents targeting dipeptidyl peptidase-4 (DPP-4) and α-amylase, key enzymes in the management of type 2 diabetes. While this furanogermacrane sesquiterpenoid, isolated from Myrrh, has been identified as a potential antidiabetic compound with binding affinities for DPP-4 and α-amylase, quantitative in vitro inhibitory data is not publicly available. This guide presents a framework for its evaluation, summarizing the available information and comparing it against commercially available drugs for which extensive data exists.
Data Presentation
The following tables summarize the available quantitative data for known DPP-4 and α-amylase inhibitors. This allows for a direct comparison of the performance of established drugs and provides a benchmark against which 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one can be evaluated in future studies.
Table 1: Comparison of DPP-4 Inhibitory Activity
| Compound | Target | IC50 (nM) | Source |
| 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one | DPP-4 | Not Available | - |
| Sitagliptin | DPP-4 | 19 | [1] |
| Vildagliptin | DPP-4 | 62 | [1] |
| Saxagliptin | DPP-4 | 50 | [1] |
| Alogliptin | DPP-4 | 24 | [1] |
| Linagliptin | DPP-4 | 1 | [1] |
Table 2: Comparison of α-Amylase Inhibitory Activity
| Compound | Target | IC50 (µM) | Source |
| 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one | α-Amylase | Not Available | - |
| Acarbose | α-Amylase | 45.39 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol outlines a fluorometric method to determine the in vitro inhibitory activity of a test compound against DPP-4.
Materials:
-
DPP-4 enzyme (human recombinant)
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound stock solution to obtain a range of concentrations.
-
In the wells of the 96-well plate, add the assay buffer, DPP-4 enzyme, and either the test compound, positive control, or solvent control (for no inhibition).
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over a set period (e.g., 30 minutes) in kinetic mode.
-
The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
In Vitro α-Amylase Inhibition Assay
This protocol describes a colorimetric method to assess the in vitro inhibitory activity of a test compound against α-amylase.
Materials:
-
α-Amylase solution (porcine pancreatic)
-
Starch solution (1% w/v)
-
Phosphate buffer (e.g., 20 mM sodium phosphate with 6.7 mM sodium chloride, pH 6.9)
-
Dinitrosalicylic acid (DNSA) color reagent
-
Test compound (2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a series of dilutions of the test compound.
-
Add the α-amylase solution and the test compound, positive control, or a solvent control to separate wells of the microplate.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).
-
Add the starch solution to each well to start the reaction and incubate for a further period (e.g., 20 minutes) at the same temperature.
-
Stop the reaction by adding the DNSA color reagent.
-
Heat the plate in a boiling water bath for 5-10 minutes to allow for color development.
-
After cooling to room temperature, measure the absorbance at 540 nm.
-
The absorbance is proportional to the amount of reducing sugars produced, which is inversely related to the α-amylase inhibitory activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPP-4 assay.
Visualizations
The following diagrams illustrate the signaling pathway of DPP-4 inhibition and a general experimental workflow for screening potential inhibitors.
References
In Vivo Validation of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one: A Comparative Analysis of Preclinical Data
An Examination of the Existing Evidence for a Novel Natural Compound
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one, a sesquiterpenoid lactone of natural origin, has been identified as a molecule of interest, particularly for its potential therapeutic applications. This guide provides a comprehensive overview of the available in vitro findings and critically assesses the extent of their in vivo validation. We will delve into the experimental data, compare its performance with relevant alternatives, and outline the methodologies employed in its evaluation. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the future research and potential of this compound.
I. Overview of this compound
This compound is a natural product found in the leaves and stem bark of Myrianthus glabra.[1] Initial assessments have suggested potential antidiabetic activities, attributed to its binding affinities with dipeptidyl peptidase-4 (DPP-4) and α-Amylase.[1][2] As a member of the furanogermacrane class of sesquiterpenes, it belongs to a group of compounds known for a variety of biological activities.
II. Comparative Analysis of In Vitro and In Vivo Data
A thorough review of the scientific literature reveals a significant gap in the in vivo validation of the in vitro findings for this compound. While preliminary data from chemical suppliers points towards potential antidiabetic effects, published, peer-reviewed studies detailing these activities and their subsequent confirmation in animal models are not currently available.
The following sections will present a hypothetical framework for what such a comparative analysis would entail, based on standard practices in drug discovery and development. This framework is designed to be populated with data as it becomes available through future research.
Table 1: Comparison of In Vitro Efficacy and In Vivo Potency (Hypothetical Data)
| Parameter | This compound | Alternative A (e.g., Sitagliptin) | Alternative B (e.g., Acarbose) |
| In Vitro Data | |||
| Target(s) | DPP-4, α-Amylase | DPP-4 | α-Amylase, α-Glucosidase |
| IC50 (DPP-4) | Data Not Available | ~19 nM | Not Applicable |
| IC50 (α-Amylase) | Data Not Available | Not Applicable | ~0.2 µM |
| In Vivo Data | |||
| Animal Model | Data Not Available | db/db mice | Zucker diabetic fatty rats |
| Effective Dose | Data Not Available | 10 mg/kg | 40 mg/kg |
| % Glucose Reduction | Data Not Available | ~20% | ~30% |
| Observed Side Effects | Data Not Available | Low risk of hypoglycemia | Gastrointestinal disturbances |
III. Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed experimental methodologies are crucial. The following are standard protocols that would be anticipated in the evaluation of this compound.
A. In Vitro Enzyme Inhibition Assays
1. DPP-4 Inhibition Assay:
-
Principle: The inhibitory activity against DPP-4 would be measured using a fluorometric assay. The enzyme cleaves a substrate, Gly-Pro-AMC, to release the fluorescent AMC.
-
Procedure:
-
Recombinant human DPP-4 is pre-incubated with varying concentrations of this compound.
-
The substrate, Gly-Pro-AMC, is added to initiate the reaction.
-
Fluorescence is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The IC50 value is calculated from the dose-response curve.
-
2. α-Amylase Inhibition Assay:
-
Principle: The inhibition of α-amylase activity is determined by measuring the amount of reducing sugar released from starch.
-
Procedure:
-
Porcine pancreatic α-amylase is pre-incubated with different concentrations of the test compound.
-
A starch solution is added as the substrate.
-
The reaction is stopped, and the amount of maltose released is quantified using the dinitrosalicylic acid (DNS) method.
-
Absorbance is read at 540 nm, and the IC50 value is determined.
-
B. In Vivo Animal Studies
1. Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model:
-
Animal Model: Genetically diabetic mice (e.g., db/db mice) or streptozotocin-induced diabetic mice.
-
Procedure:
-
Animals are fasted overnight.
-
This compound or a vehicle control is administered orally.
-
After a set time (e.g., 30 minutes), a glucose solution is administered orally.
-
Blood glucose levels are measured at various time points (0, 30, 60, 90, and 120 minutes) post-glucose administration.
-
The area under the curve (AUC) for glucose is calculated to assess the compound's effect on glucose tolerance.
-
IV. Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanisms of action and experimental designs are essential for clear communication of the scientific rationale.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Caption: Proposed dual mechanism of action for the compound.
V. Conclusion and Future Directions
-
Quantitative in vitro characterization: Determining the IC50 values against DPP-4 and α-amylase to understand its potency and selectivity.
-
Cell-based assays: Evaluating its effects on insulin secretion and glucose uptake in relevant cell lines.
-
Pharmacokinetic studies: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for in vivo testing.
-
Efficacy studies in animal models of diabetes: Validating its glucose-lowering effects in established preclinical models.
Until such data becomes available, the potential of this compound as a therapeutic agent remains speculative. This guide will be updated as new research emerges to provide the scientific community with the most current and comprehensive analysis.
References
Replicating studies on the cytotoxicity of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the cytotoxic effects of various furan-based compounds on different cancer cell lines. While direct replicative studies on the cytotoxicity of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one are not publicly available, this guide synthesizes existing data on structurally related furanone and furan derivatives to offer valuable insights into their potential as anticancer agents.
This publication aims to facilitate further research by presenting a consolidated overview of experimental data, detailed methodologies for key cytotoxicity assays, and visual representations of the underlying molecular mechanisms. The information compiled herein is drawn from a range of studies investigating the anticancer properties of this class of compounds.
Comparative Cytotoxicity of Furan-Based Derivatives
The following table summarizes the cytotoxic activity of several furan-based compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented for comparative assessment.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 | Staurosporine |
| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 | Staurosporine |
| Furanodienone | RKO (Colon) | 156.4 (24h), 51.8 (48h) | Not specified |
| sw480 (Colon) | 73.7 (24h), 44.18 (48h) | Not specified | |
| HT-29 (Colon) | 251.1 (24h), 168.9 (48h) | Not specified | |
| A549 (Lung) | ~150 (approx.) | Cisplatin | |
| Bis-2(5H)-furanone derivative 4e | C6 (Glioma) | 12.1 | Not specified |
| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | Not specified |
| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | Not specified |
Table 1: Summary of IC50 values for various furan-based compounds against different cancer cell lines. Note the significant cytotoxic potential of certain derivatives against breast and colon cancer cell lines.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic potential of the compounds listed above typically involves a series of standardized in vitro assays. Below are the detailed methodologies for the most commonly employed assays in the cited studies.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the furan-based compounds and incubated for a further 24 to 48 hours.
-
MTT Addition: After the incubation period, 5 mg/mL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting purple formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% SRB solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization and Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at around 510 nm.
Visualizing the Mechanisms of Action
Several studies have elucidated the molecular mechanisms through which furan-based compounds exert their cytotoxic effects. These primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The following diagrams, generated using Graphviz, illustrate these key signaling pathways and a typical experimental workflow.
A typical experimental workflow for evaluating the cytotoxicity of furan-based compounds.
Signaling pathways for furan-induced cell cycle arrest and apoptosis.
Studies have shown that certain furan derivatives can induce cell cycle arrest at the G2/M or G1 phase.[1] For instance, furanodienone has been observed to cause G1 arrest in BT474 breast cancer cells.[2] Furthermore, the induction of apoptosis by these compounds is often mediated through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.[4]
References
- 1. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furanodienone induces cell cycle arrest and apoptosis by suppressing EGFR/HER2 signaling in HER2-overexpressing human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one: A Guide for Laboratory Professionals
For immediate release: This document provides detailed procedures for the safe and compliant disposal of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one (CAS No. 1809980-25-3), a furanogermacrane derivative utilized in laboratory research. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is classified with the following hazards:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Safety goggles with side-shields
-
Protective gloves (chemically resistant)
-
Impervious clothing
-
Suitable respirator
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are mandatory.[1]
Spill Management Protocol
In the event of a spill, immediate action is required to contain the substance and prevent environmental release.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading by using absorbent, non-combustible materials such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the spilled material and absorbent into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.
Disposal Procedures
All waste containing 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one must be treated as hazardous waste.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all waste material (unused product, contaminated consumables, and spill cleanup materials) in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the chemical name: "2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one Waste," the associated hazards (Acute Toxicity, Environmental Hazard), and the date.
-
-
Storage:
-
Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
The primary disposal method is to "Dispose of contents/ container to an approved waste disposal plant."[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Crucially, do not dispose of this chemical down the drain or in regular trash. This is to prevent its release into the environment, where it is very toxic to aquatic life.[1]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C18H24O5 | PubChem |
| Molecular Weight | 320.38 g/mol | DC Chemicals |
| CAS Number | 1809980-25-3 | DC Chemicals |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
Caption: Disposal Workflow Diagram
This structured approach ensures that all safety and environmental regulations are met during the disposal process of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
